molecular formula C4H8ClN3O2 B2451026 5-[(1S)-1-Aminoethyl]-3H-1,3,4-oxadiazol-2-one;hydrochloride CAS No. 2550997-83-4

5-[(1S)-1-Aminoethyl]-3H-1,3,4-oxadiazol-2-one;hydrochloride

Cat. No. B2451026
CAS RN: 2550997-83-4
M. Wt: 165.58
InChI Key: QIBWUYSPCSXIGB-DKWTVANSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(1S)-1-Aminoethyl]-3H-1,3,4-oxadiazol-2-one;hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial and Anti-HIV Activity

Compounds related to 5-[(1S)-1-Aminoethyl]-3H-1,3,4-oxadiazol-2-one;hydrochloride have been studied for their antimicrobial and anti-HIV activities. A study by El-Emam et al. (2004) synthesized derivatives of 1,3,4-oxadiazoles and tested them against various strains of bacteria and fungi, as well as for their antiviral activity against HIV-1. The findings suggested that some derivatives, particularly against Gram-positive bacteria, showed significant antimicrobial and anti-HIV activities (El-Emam et al., 2004).

Chemical Stability and Reactivity

Kayukova et al. (2018) examined the chemical stability of 3-(2-aminoethyl)-5-substituted 1,2,4-oxadiazoles, focusing on their reactivity in the Boulton–Katritzky rearrangement. The study found that these compounds undergo significant chemical transformations under various conditions, leading to the formation of structurally diverse products (Kayukova et al., 2018).

Synthesis and Transformation into Triazolidine Derivatives

Milcent et al. (1989) researched the synthesis of 5-aryl-3-carbazoyl-1,3,4-oxadiazol-2(3H)-one derivatives and their transformation into triazolidine derivatives. The study highlighted the potential of these compounds in creating new chemical entities through ring transformation (Milcent et al., 1989).

Heteroretro-ene Reaction Study

Kleier and Pilgram (1987) investigated the heteroretro-ene reaction of 5-(N-Methoxy-N-methyl)amino-3-aryl-1,3,4-oxadiazol-2(3H)-ones. This research provided insights into the reaction mechanisms and potential applications in synthesizing related compounds (Kleier & Pilgram, 1987).

Pharmacological Activity

Research by Mazzone et al. (1980) focused on synthesizing 3-aminoethyl derivatives of some 5-aryl-1,3,4-oxadiazol-2-ones and investigating their pharmacological activity. This study contributed to understanding the biological activity of the oxadiazole structure (Mazzone et al., 1980).

Synthesis and Reaction Studies

Further studies have been conducted on the synthesis of various derivatives of 1,3,4-oxadiazol-2(3H)-ones and their reactions, contributing to a deeper understanding of their chemical properties and potential applications in different fields (Rodionov & Zvorykina, 1953), (Milcent & Barbier, 1992).

properties

IUPAC Name

5-[(1S)-1-aminoethyl]-3H-1,3,4-oxadiazol-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O2.ClH/c1-2(5)3-6-7-4(8)9-3;/h2H,5H2,1H3,(H,7,8);1H/t2-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBWUYSPCSXIGB-DKWTVANSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNC(=O)O1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NNC(=O)O1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(1S)-1-Aminoethyl]-3H-1,3,4-oxadiazol-2-one;hydrochloride

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